molecular formula C25H31Cl2N5O B8755154 1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride

1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride

Cat. No.: B8755154
M. Wt: 488.4 g/mol
InChI Key: NYZRWDMGYQYXEQ-UHFFFAOYSA-N
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Description

1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride is a potent, selective, and orally active antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors. It also inhibits the functional activity of the serotonin reuptake transporter (SerT). This compound has shown significant antidepressant and anxiolytic activities .

Preparation Methods

The synthesis of 1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public domains. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of 5-HT1A, 5-HT1B, and 5-HT1D receptor antagonists.

    Biology: Utilized in research to understand the role of serotonin receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating depression and anxiety disorders.

    Industry: Employed in the development of new pharmaceuticals targeting serotonin receptors.

Mechanism of Action

1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride exerts its effects by selectively antagonizing the 5-HT1A, 5-HT1B, and 5-HT1D receptors. It also inhibits the serotonin reuptake transporter (SerT), leading to increased levels of serotonin in the synaptic cleft. This action helps alleviate symptoms of depression and anxiety by enhancing serotonergic neurotransmission .

Comparison with Similar Compounds

1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride is unique in its high selectivity and potency as a 5-HT1A, 5-HT1B, and 5-HT1D receptor antagonist. Similar compounds include:

    WAY-100635: A selective 5-HT1A receptor antagonist.

    SB-216641: A selective 5-HT1B receptor antagonist.

    BRL-15572: A selective 5-HT1D receptor antagonist.

Compared to these compounds, this compound offers broader antagonistic activity across multiple serotonin receptors, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C25H31Cl2N5O

Molecular Weight

488.4 g/mol

IUPAC Name

1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride

InChI

InChI=1S/C25H29N5O.2ClH/c1-19-8-9-22-23(27-19)6-3-7-24(22)29-16-14-28(15-17-29)12-10-20-4-2-5-21(18-20)30-13-11-26-25(30)31;;/h2-9,18H,10-17H2,1H3,(H,26,31);2*1H

InChI Key

NYZRWDMGYQYXEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=CC(=CC=C4)N5CCNC5=O.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared in 22% yield according to the general procedure for the synthesis of cyclic ureas and carbamates (Method G) starting from 3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}aniline (D3) and 1-chloro-2-isocyanatoethane, via the free base 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone.
[Compound]
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cyclic ureas
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carbamates
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3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}aniline
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reactant
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Yield
22%

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